

A Technical Guide to the Synthesis of DDO-02005 Free Base

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Compound of Interest		
Compound Name:	DDO-02005 free base	
Cat. No.:	B11936186	Get Quote

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This document provides a detailed overview of the synthetic pathway for **DDO-02005 free base**, a potent Kv1.5 potassium channel inhibitor. The synthesis is a two-step process involving a condensation reaction followed by a reductive amination. This guide presents the reaction scheme, experimental protocols, and relevant chemical data.

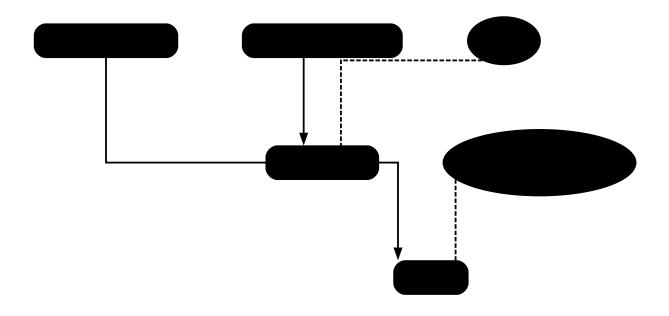
Chemical Data and Properties

Parameter	Value	Reference
Compound Name	DDO-02005	[1][2][3][4][5][6]
CAS Number	1186049-44-4	[3]
Molecular Formula	Not explicitly available in search results	
Molecular Weight	424.36	[3]
Biological Target	Kv1.5 potassium channel	[1][3][4][7][8]
IC50	0.72 μΜ	[1][2][3][4][5][6]

Synthesis Pathway Overview



The synthesis of DDO-02005 proceeds through a two-step reaction sequence as outlined below. The pathway involves the reaction of a substituted benzaldehyde with piperidin-4-one, followed by reductive amination.



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Caption: Synthesis pathway of DDO-02005.

Experimental Protocols

The synthesis of DDO-02005 is accomplished through the following two key steps.

Step 1: Condensation Reaction

This step involves the base-catalyzed condensation of a substituted benzaldehyde with piperidin-4-one hydrochloride.

- Reactants:
 - Substituted Benzaldehyde (Specific structure not detailed in search results)



- Piperidin-4-one hydrochloride
- Reagents:
 - Potassium carbonate (K2CO3)
- Solvent:
 - A suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
- Procedure:
 - To a solution of piperidin-4-one hydrochloride in the chosen solvent, add potassium carbonate in excess.
 - Stir the mixture at room temperature to neutralize the hydrochloride and liberate the free base of piperidin-4-one.
 - Add the substituted benzaldehyde to the reaction mixture.
 - Continue stirring at room temperature until reaction completion, which can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
 - The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate alkene.
 - The crude product may be purified by column chromatography.

Step 2: Reductive Amination

The second step is the reduction of the intermediate alkene to the final product, DDO-02005.

- Reactant:
 - o Intermediate Alkene from Step 1



- · Reagents:
 - Sodium triacetoxyborohydride (NaB(OAc)3H)
- Solvent:
 - Anhydrous 1,2-dichloroethane (CICH2CH2CI)
- Procedure:
 - Dissolve the intermediate alkene in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
 - Add sodium triacetoxyborohydride to the solution in a portion-wise manner.
 - Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
 - Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent such as dichloromethane.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure to obtain the crude DDO-02005 free base.
 - The final product can be purified by column chromatography or recrystallization to achieve the desired purity.

Summary of Reaction Conditions



Step	Reaction Type	Reagents and Conditions
1	Condensation	piperidin-4-one-hydrochloride, K2CO3, room temperature
2	Reductive Amination	NaB(OAc)3H, anhydrous CICH2CH2CI, room temperature

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